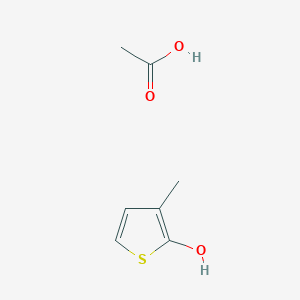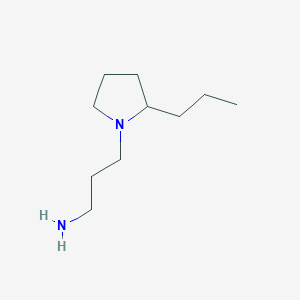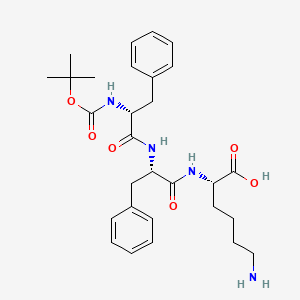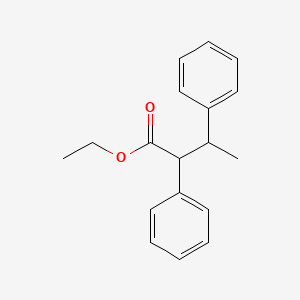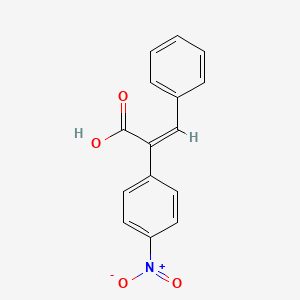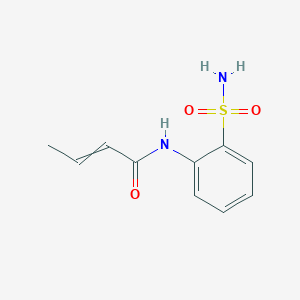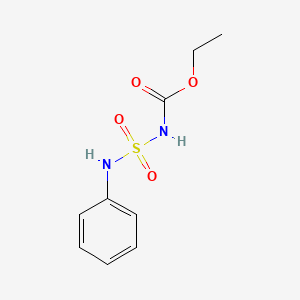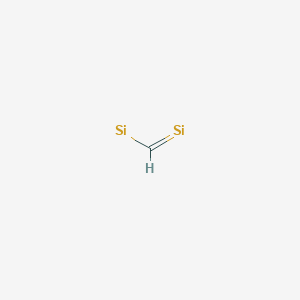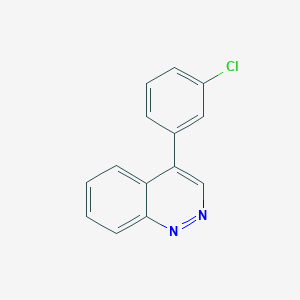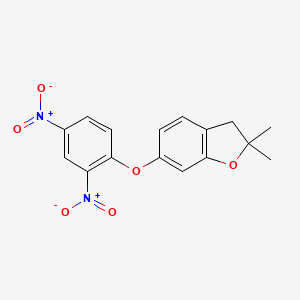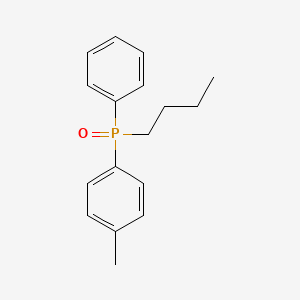
6-Methyl-1,2,3-triphenylheptane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,2,3-triphenylheptane-1,5-dione is an organic compound characterized by its complex structure, which includes multiple phenyl groups and a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3-triphenylheptane-1,5-dione typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms the phenyl groups attached to the heptane backbone. The methyl group can be introduced through alkylation reactions using methyl halides and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1,2,3-triphenylheptane-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
6-Methyl-1,2,3-triphenylheptane-1,5-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Methyl-1,2,3-triphenylheptane-1,5-dione exerts its effects involves interactions with various molecular targets. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ketone groups can form hydrogen bonds with active site residues, influencing enzyme activity. These interactions can modulate biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triphenylpropane: Similar structure but lacks the heptane backbone and methyl group.
1,2,3-Triphenylbutane: Similar structure with a shorter carbon chain.
1,2,3-Triphenylpentane: Similar structure with a different carbon chain length.
Uniqueness
6-Methyl-1,2,3-triphenylheptane-1,5-dione is unique due to its specific arrangement of phenyl groups and the presence of both ketone and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93228-25-2 |
|---|---|
Formule moléculaire |
C26H26O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
6-methyl-1,2,3-triphenylheptane-1,5-dione |
InChI |
InChI=1S/C26H26O2/c1-19(2)24(27)18-23(20-12-6-3-7-13-20)25(21-14-8-4-9-15-21)26(28)22-16-10-5-11-17-22/h3-17,19,23,25H,18H2,1-2H3 |
Clé InChI |
IYVRXMUGZYQMON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CC(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


